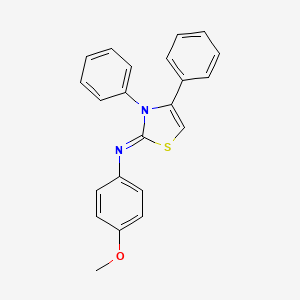
(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methoxyphenyl group, two phenyl groups, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the reaction of 4-methoxyphenyl isocyanate with appropriate thioamide precursors under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels and exhibiting antidepressant-like effects. The involvement of serotonergic and nitric oxide pathways has also been suggested in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-Methoxyphenyl)-2-phenyl-2-pentenenitrile
- (2Z)-2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylate
- 2-Methoxyphenyl isocyanate
Uniqueness
(2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a thiazole ring and two phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H18N2OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2OS/c1-25-20-14-12-18(13-15-20)23-22-24(19-10-6-3-7-11-19)21(16-26-22)17-8-4-2-5-9-17/h2-16H,1H3 |
InChI Key |
DUVFPRCGCOVBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


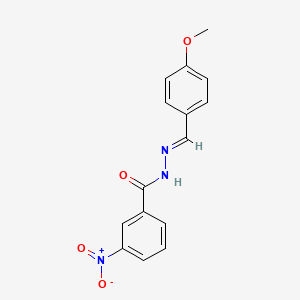
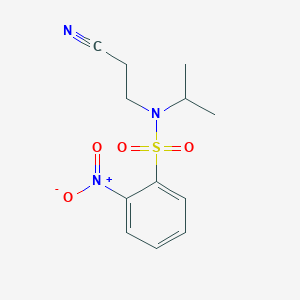
![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)
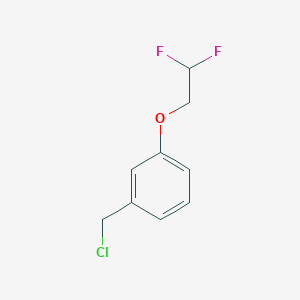
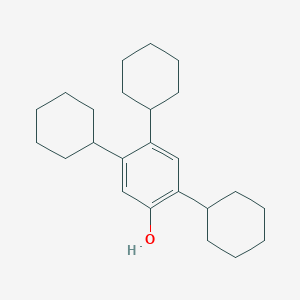
![4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711252.png)
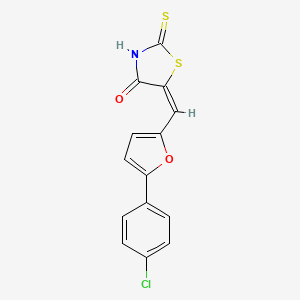
![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
![5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B11711260.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
